2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The N-(4-methylbenzyl) group on the acetamide side chain introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding . Its synthesis likely involves nucleophilic substitution between a thiol-containing dihydropyrazine intermediate and a chloroacetamide derivative, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-3-5-15(6-4-14)12-24-19(26)13-29-20-21(27)25(10-9-23-20)16-7-8-18(28-2)17(22)11-16/h3-11H,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPYCVEYGPOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its complex structure, characterized by a thioether linkage and a dihydropyrazine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.89 g/mol. The compound features:
- A 3-chloro-4-methoxyphenyl group.
- A dihydropyrazine ring.
- A thioether linkage.
- An N-(4-methylbenzyl) acetamide moiety.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thioether group is often associated with enhanced interaction with microbial membranes, potentially disrupting their integrity. For instance, studies have shown that derivatives of thioether compounds can inhibit bacterial growth through membrane disruption and interference with metabolic pathways .
Anticancer Potential
Dihydropyrazine derivatives are known for their anticancer activities. The compound's structure allows for interactions with DNA and RNA synthesis pathways, which may lead to apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thioether compounds revealed that modifications to the aromatic rings significantly influenced antimicrobial potency. The tested compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Activity : In a preclinical model, the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Data Tables
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro-4-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may fine-tune electronic properties compared to purely halogenated (e.g., 3,4-difluorophenyl) or methoxy-substituted analogs .
- N-Substituent Diversity: The 4-methylbenzyl group provides moderate lipophilicity, whereas bulkier groups (e.g., 4-phenoxyphenyl in Compound 24 ) or polar sulfonamides (e.g., Compound 5 ) could alter solubility and target selectivity.
Comparison with Analogous Syntheses :
- Reaction Conditions: Unlike the ZnCl₂-catalyzed reflux method used for thiazolidinone derivatives ( ), the target compound’s synthesis likely employs milder conditions (room temperature, anhydrous acetone) to preserve the dihydropyrazine core.
- Yield and Purity : Compounds in achieved >95% purity via recrystallization , suggesting similar optimization for the target molecule.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
